molecular formula C6H11NO2 B15294612 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5

Cat. No.: B15294612
M. Wt: 134.19 g/mol
InChI Key: RIOOHZIYIQTLNP-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C6H6D5NO2, and it has a molecular weight of 134.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can be synthesized through various methods. One common method involves the reaction of N-ethyl-2-pyrrolidinone with deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterated water (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. This property makes it valuable in studies where the kinetic isotope effect is of interest .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5-hydroxy-2-pyrrolidinone: The non-deuterated version of the compound.

    1-Methyl-5-hydroxy-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.

    5-Hydroxy-2-pyrrolidinone: A compound lacking the ethyl group.

Uniqueness

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

134.19 g/mol

IUPAC Name

5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2

InChI Key

RIOOHZIYIQTLNP-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(CCC1=O)O

Canonical SMILES

CCN1C(CCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.